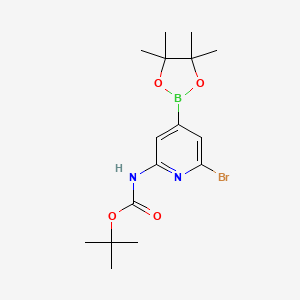

2-Bocamino-6-bromo-pyridine-4-boronic acid pinacol ester

描述

属性

IUPAC Name |

tert-butyl N-[6-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BBrN2O4/c1-14(2,3)22-13(21)20-12-9-10(8-11(18)19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROKEIOHXXCJQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BBrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Substrate Preparation: 2-Bocamino-6-Bromo-Pyridine

Synthesis steps :

-

Amination and Boc protection :

-

Halogenation :

Miyaura Borylation Reaction

Reaction conditions :

-

Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands (e.g., XPhos).

-

Boron source : Bis(pinacolato)diboron (B₂pin₂).

-

Base : Potassium acetate (KOAc) or Cs₂CO₃.

-

Solvent : 1,4-Dioxane or dimethylformamide (DMF).

Procedure :

-

Combine 2-Bocamino-6-bromo-pyridine (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and KOAc (3.0 equiv) in 1,4-dioxane.

-

Heat at 90°C under nitrogen for 12–18 hours.

-

Purify via column chromatography (hexane/ethyl acetate) or recrystallization.

Key data :

Alternative Routes: Directed Ortho-Metalation

For laboratories lacking specialized catalysts, directed ortho-metalation (DoM) offers a complementary pathway.

Lithiation-Borylation Sequence

-

Directed lithiation :

-

Pinacol ester formation :

Challenges :

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and safety. Key adaptations include:

Catalyst Recycling

Workflow Integration

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Regioselectivity |

|---|---|---|---|---|

| Miyaura Borylation | 70–85% | High | Excellent | High (≥95%) |

| Directed Metalation | 50–65% | Moderate | Limited | Moderate (70–80%) |

Troubleshooting and Yield Improvement

Common Issues

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the boronic acid group to other oxidation states.

Reduction: Reduction of the bromine atom or other functional groups.

Substitution: Replacement of the bromine atom with other groups.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction reactions might involve reducing agents such as lithium aluminum hydride.

Substitution reactions could employ nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation can yield boronic acids or borates.

Reduction can produce bromo-pyridines or other reduced derivatives.

Substitution can result in various substituted pyridines.

科学研究应用

Chemistry: In synthetic chemistry, this compound is used as a building block for the construction of more complex molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.

Biology: The boronic acid group can interact with biological molecules, making it useful in the study of enzyme inhibitors and other bioactive compounds.

Industry: In the chemical industry, it can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

作用机制

The mechanism by which 2-Bocamino-6-bromo-pyridine-4-boronic acid pinacol ester exerts its effects depends on its specific application. In cross-coupling reactions, it typically acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds through the transfer of the boronic acid group to another molecule.

Molecular Targets and Pathways:

In biological systems, it may target enzymes or receptors involved in specific biochemical pathways.

In synthetic chemistry, it targets the formation of carbon-carbon bonds through transition metal-catalyzed reactions.

相似化合物的比较

Structural and Functional Differences

The table below highlights structural variations among key pyridine- and heterocycle-based boronic acid pinacol esters:

Key Observations :

- Substituent Effects : Bromine and fluorine atoms (e.g., in the target compound and CAS 1150561-78-6) enhance electrophilicity for nucleophilic substitutions, while trifluoromethyl groups (CAS 1321518-03-9) introduce steric and electronic effects critical for drug bioavailability .

- Protecting Groups : The Boc group in the target compound and N-Boc-pyrazole ester (CAS 552846-17-0) prevents unwanted side reactions during multi-step syntheses .

Reactivity in Cross-Coupling Reactions

Boronic acid pinacol esters are widely used in Suzuki-Miyaura couplings (). The target compound’s bromine substituent allows sequential coupling: initial boronic ester coupling at the 4-position, followed by bromide displacement. Comparatively, 6-ethylpyridine-3-boronic ester (CAS 741709-61-5) lacks halogen substituents, limiting its utility to single-step couplings .

In copper-catalyzed oxidative trifluoromethylselenolation (), pinacol esters (e.g., the target compound) show comparable efficiency to boronic acids, with yields >80% under optimized conditions. This contrasts with 4-nitrophenylboronic acid pinacol ester (), which reacts sluggishly with H₂O₂ due to electron-withdrawing nitro groups.

Solubility and Stability

- Solubility : Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to parent boronic acids (). For example, phenylboronic acid pinacol ester has ~20% higher solubility in chloroform than phenylboronic acid. The target compound’s Boc group may further enhance solubility in polar aprotic solvents.

- Stability: Boc-protected esters (e.g., the target compound and CAS 552846-17-0) resist hydrolysis under basic conditions, whereas unprotected analogs (e.g., 2-amino-6-methylpyrimidine-4-boronic ester, ) require careful pH control .

生物活性

2-Bocamino-6-bromo-pyridine-4-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C16H26BBrN2O5 and a molecular weight of approximately 417.103 g/mol, is primarily studied for its role in drug development and biological applications, particularly in the fields of oncology and antibacterial research.

- Molecular Formula : C16H26BBrN2O5

- Molecular Weight : 417.103 g/mol

- CAS Number : 2379560-90-2

Boronic acids, including 2-Bocamino-6-bromo-pyridine-4-boronic acid pinacol ester, are known to interact with various biological targets. The boron atom can form reversible covalent bonds with diols, which are prevalent in biological systems, allowing these compounds to modulate enzyme activity and influence metabolic pathways. This property is particularly relevant in the development of proteasome inhibitors and other therapeutic agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids. For instance, compounds similar to 2-Bocamino-6-bromo-pyridine-4-boronic acid have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors .

Antibacterial Properties

The antibacterial activity of boronic acids has also been explored extensively. Research indicates that these compounds can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. The presence of the bromine atom may enhance the compound's reactivity towards bacterial targets, making it a promising candidate for developing new antibiotics .

Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry examined a series of boronic acid derivatives, including those structurally related to 2-Bocamino-6-bromo-pyridine-4-boronic acid. The results demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. The study concluded that modifications to the boronic acid structure could enhance selectivity and potency against cancer cells .

Study 2: Antibacterial Mechanism

Another investigation focused on the antibacterial properties of boronic acid derivatives against Escherichia coli. The study found that compounds similar to 2-Bocamino-6-bromo-pyridine-4-boronic acid inhibited bacterial growth effectively, with minimal inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics. This highlights the potential for these compounds to serve as novel antibacterial agents .

Data Tables

常见问题

Basic: What are the key considerations for synthesizing 2-Bocamino-6-bromo-pyridine-4-boronic acid pinacol ester, and how can its purity be verified?

Answer:

The synthesis involves three critical steps: (1) introduction of the Boc-protected amino group, (2) bromination at the 6-position of the pyridine ring, and (3) formation of the boronic acid pinacol ester. The Boc group is typically introduced using di-tert-butyl dicarbonate under basic conditions, while bromination may employ NBS or Br₂ in the presence of a Lewis acid. Boronic ester formation often utilizes pinacol and a palladium-catalyzed Miyaura borylation.

Purity Verification:

- HPLC (High-Performance Liquid Chromatography) with UV detection to assess purity (>95% recommended for cross-coupling reactions).

- NMR Spectroscopy : Confirm structural integrity via ¹H (aromatic protons at δ 7.5–8.5 ppm), ¹¹B (δ ~30 ppm for boronic ester), and ¹³C NMR (Boc carbonyl at ~155 ppm) .

- Mass Spectrometry (HRMS or ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺).

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H and ¹³C NMR : Resolve aromatic protons (pyridine ring) and Boc methyl groups (δ 1.2–1.4 ppm). The boronic ester’s pinacol methyl groups appear as a singlet at δ 1.3 ppm .

- ¹¹B NMR : A sharp peak near δ 30 ppm confirms boronic ester formation, distinguishing it from free boronic acid (δ 18–22 ppm).

- IR Spectroscopy : Stretch frequencies for Boc carbonyl (~1680–1720 cm⁻¹) and B-O bonds (~1350 cm⁻¹).

- X-ray Crystallography (if crystalline): Resolves steric effects of the bromo and Boc groups on the pyridine ring .

Advanced: How can researchers optimize Suzuki-Miyaura coupling reactions using this compound when low yields or competing side reactions occur?

Answer:

Key Variables to Optimize:

- Catalyst System : Use Pd(dppf)Cl₂ (1–5 mol%) for enhanced stability and activity in sterically hindered systems .

- Base Selection : Cs₂CO₃ or K₃PO₄ improves coupling efficiency by minimizing protodeborylation.

- Solvent : Anhydrous toluene or dioxane reduces hydrolysis of the boronic ester.

- Temperature : 80–100°C balances reactivity and stability of the Boc group.

Troubleshooting: - Byproduct Analysis : Monitor for deboronation (via ¹¹B NMR) or Boc deprotection (TLC or LCMS).

- Competing Pathways : Add ligands (e.g., SPhos) to suppress homocoupling of aryl halides .

Advanced: What strategies mitigate competing deboronation or protodeborylation during cross-coupling?

Answer:

- Moisture Control : Use rigorously dried solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of the boronic ester.

- Acid Scavengers : Add molecular sieves or anhydrous MgSO₄ to sequester trace water .

- Catalyst Tuning : Employ Pd(OAc)₂ with bulky ligands (XPhos) to accelerate transmetallation and reduce boronate degradation .

- Low-Temperature Reactions : Perform couplings at 50–60°C if the substrate is thermally sensitive.

Basic: How should this compound be stored to maintain stability, and what are common degradation pathways?

Answer:

- Storage Conditions : Store at 0–6°C under inert gas (Ar) in sealed, desiccated vials. Avoid prolonged exposure to light .

- Degradation Pathways :

- Hydrolysis : Boronic ester converts to boronic acid in humid environments, detectable by ¹¹B NMR.

- Boc Deprotection : Acidic impurities or moisture can cleave the Boc group, releasing CO₂ and forming a free amine.

Advanced: How to design multi-step syntheses using this compound as a building block for complex heterocycles?

Answer:

Example Pathway:

Suzuki Coupling : Attach aryl/heteroaryl halides to the boronic ester (e.g., pyridines, quinolines).

Boc Deprotection : Treat with TFA/DCM to expose the free amine for subsequent functionalization (e.g., amidation, reductive alkylation) .

Bromine Utilization : Perform SNAr or Ullmann coupling at the 6-bromo position to introduce thiols, amines, or alkoxy groups.

Case Study : In , the compound was used in Pd-catalyzed couplings to synthesize tetrahydropyridine derivatives for kinase inhibitors .

Basic: What are the typical reaction conditions for deprotecting the Boc group without affecting the boronic ester?

Answer:

- Reagent : 20–50% TFA in DCM (1–2 hours at RT).

- Quenching : Neutralize with NaHCO₃ or dilute NaOH to pH 7–8.

- Compatibility : The boronic ester remains intact under these conditions, as confirmed by ¹¹B NMR post-deprotection .

Advanced: How to analyze and resolve contradictions in reaction outcomes when using different coupling partners?

Answer:

Systematic Approach:

- Electronic Effects : Electron-deficient aryl halides couple faster but may promote protodeborylation. Balance with electron-rich boronic esters.

- Steric Hindrance : Use Pd catalysts with bulky ligands (e.g., DavePhos) for ortho-substituted partners.

- Kinetic vs. Thermodynamic Control : Vary temperature and reaction time to favor desired products. For example, reported 75% yield with cesium carbonate at 85°C vs. 69% with potassium phosphate at 110°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。